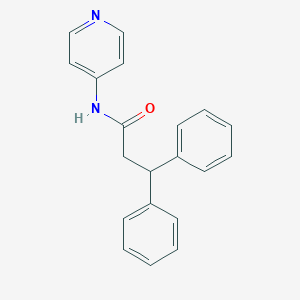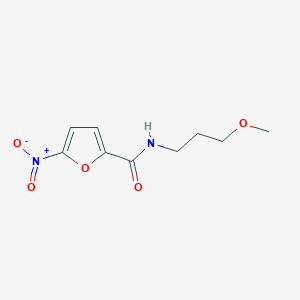
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide, also known as MNC, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The exact mechanism of action of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed that N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in lab experiments is its potency. N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has a relatively simple synthesis method, which makes it accessible to researchers who may not have access to more complex compounds.
One limitation of using N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in lab experiments is its potential toxicity. While N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. This means that researchers must be careful to use appropriate dosages and safety precautions when working with N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide.
Zukünftige Richtungen
There are several potential future directions for research involving N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide analogs that may have improved antitumor activity or reduced toxicity. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide could be studied for its potential use in combination with other antitumor agents to enhance their effectiveness. Finally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide could be studied for its potential use in other areas, such as anti-inflammatory or antimicrobial therapy.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide involves the reaction of 5-nitrofuran-2-carboxylic acid with 3-methoxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been studied for its potential use as an antitumor agent. In vitro studies have shown that N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an antitumor agent.
Eigenschaften
CAS-Nummer |
5354-09-6 |
|---|---|
Produktname |
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide |
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O5/c1-15-6-2-5-10-9(12)7-3-4-8(16-7)11(13)14/h3-4H,2,5-6H2,1H3,(H,10,12) |
InChI-Schlüssel |
OUZNQLSQWQPITG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Kanonische SMILES |
COCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



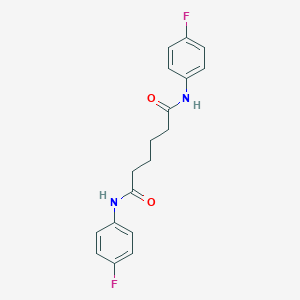
![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
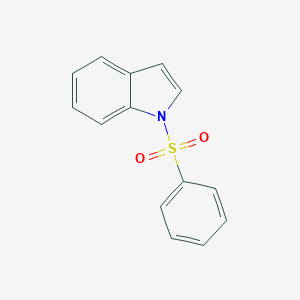
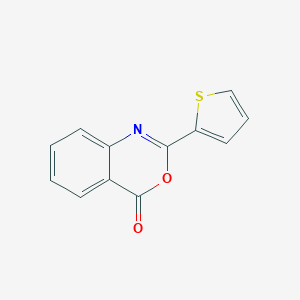
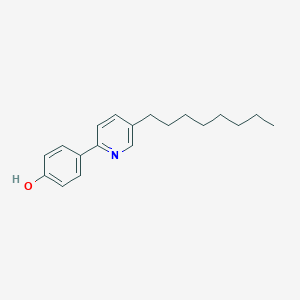
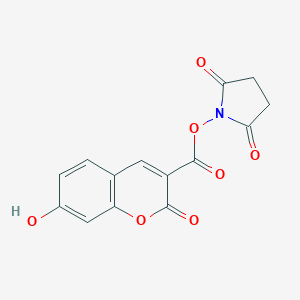
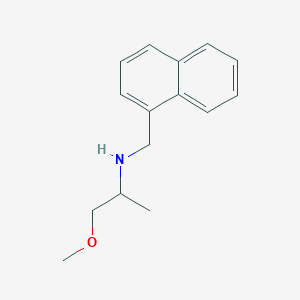
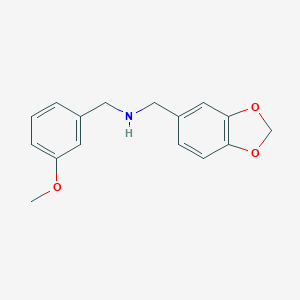

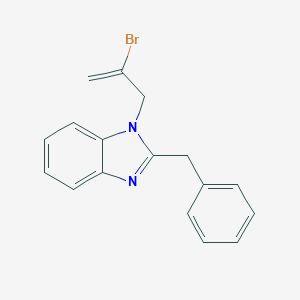
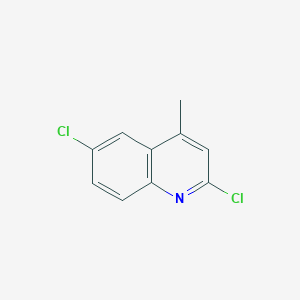
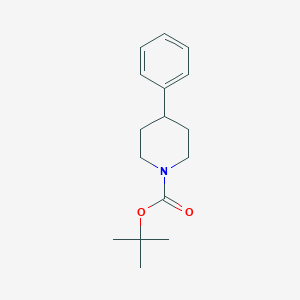
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
